
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MK-8245 and belongs to the class of small-molecule inhibitors. The focus of
Wirkmechanismus
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone inhibits the activity of DGAT1 by binding to its active site. This leads to a decrease in the synthesis of triglycerides and a reduction in the accumulation of fat in adipose tissue. In the case of HCV infection, Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone inhibits the replication of the virus by targeting the NS5A protein.
Biochemical and Physiological Effects:
The inhibition of DGAT1 by Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone leads to a decrease in the synthesis of triglycerides, which in turn reduces the accumulation of fat in adipose tissue. This has potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. In the case of HCV infection, the inhibition of NS5A protein by Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone leads to a reduction in the replication of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers in the field. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone. One area of research is the development of more potent and selective DGAT1 inhibitors. Another area of research is the study of the potential use of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Additionally, there is ongoing research on the potential use of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone in combination therapy for the treatment of HCV infection.
Synthesemethoden
The synthesis of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone involves the reaction of 3-chloro-4-hydroxybenzaldehyde with azetidine-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain a pure form of Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in the synthesis of triglycerides. DGAT1 inhibitors have been identified as potential targets for the treatment of obesity, type 2 diabetes, and other metabolic disorders. Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone has also been studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It has been found to inhibit the replication of HCV in vitro and in vivo.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-6-7(2-3-9(8)13)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKIAGDBLUYCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-chloro-4-hydroxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
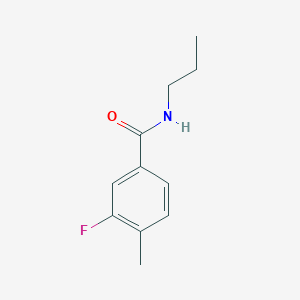
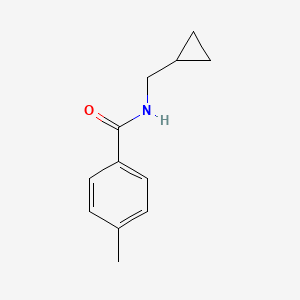
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
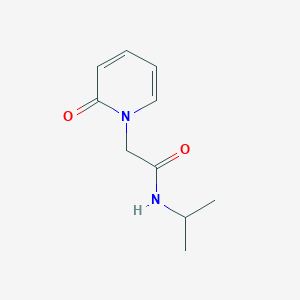
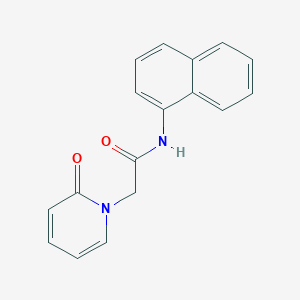
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
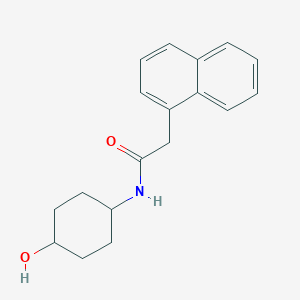
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)